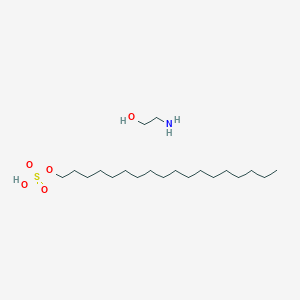
4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide is an organophosphorus compound characterized by a benzodioxaphosphorin ring structure with a dodecyl substituent at the 2-position and an oxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide typically involves the reaction of a suitable dodecyl precursor with a benzodioxaphosphorin reagent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction may be catalyzed by bases or acids depending on the specific synthetic route .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of alkyl or aryl substituted benzodioxaphosphorin compounds .
Wissenschaftliche Forschungsanwendungen
4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in phosphorylation and phosphitylation reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by phosphorylating or dephosphorylating key proteins, thereby affecting cellular functions. The specific molecular targets and pathways involved depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Known for its use in phosphorylation reactions.
2-Phenoxy-4H-1,3,2-benzodioxaphosphorin 2-oxide: Used as an insecticide and has a similar benzodioxaphosphorin structure.
Uniqueness
4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide is unique due to its dodecyl substituent, which imparts distinct hydrophobic properties and influences its reactivity and interaction with biological molecules. This makes it particularly useful in applications requiring specific hydrophobic interactions .
Eigenschaften
CAS-Nummer |
142840-36-6 |
|---|---|
Molekularformel |
C19H31O3P |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-dodecyl-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C19H31O3P/c1-2-3-4-5-6-7-8-9-10-13-16-23(20)21-17-18-14-11-12-15-19(18)22-23/h11-12,14-15H,2-10,13,16-17H2,1H3 |
InChI-Schlüssel |
FJHDTMVRMCVEEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCP1(=O)OCC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-oxohexanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12650877.png)








